![molecular formula C13H11Cl2N3O B2443257 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1153509-37-5](/img/structure/B2443257.png)
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, a carboxamide group at the 4 position, and a pyridin-2-yl ethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropyridine and 2-pyridyl ethylamine.
Formation of Intermediate: The 2,6-dichloropyridine undergoes a nucleophilic substitution reaction with 2-pyridyl ethylamine to form an intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable carboxylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the compound.
Pyridin-2-yl ethylamine: Another precursor used in the synthesis.
Other Pyridine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
2,6-Dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxamide group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2,6-dichloro-N-(1-pyridin-2-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8(10-4-2-3-5-16-10)17-13(19)9-6-11(14)18-12(15)7-9/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGQGRBPIAJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
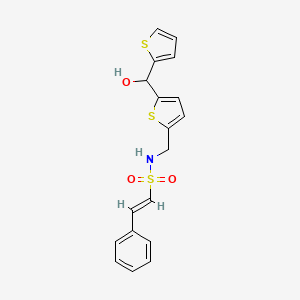
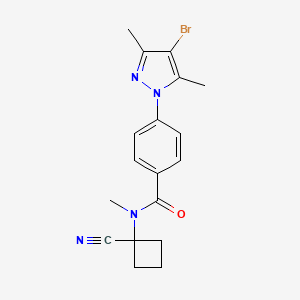
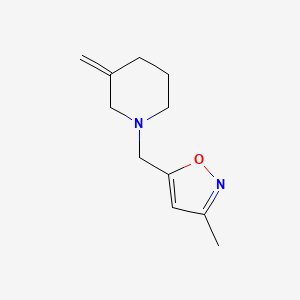

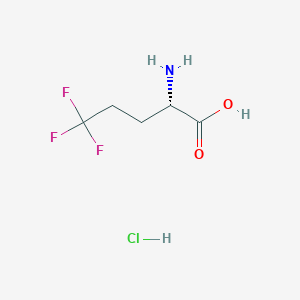
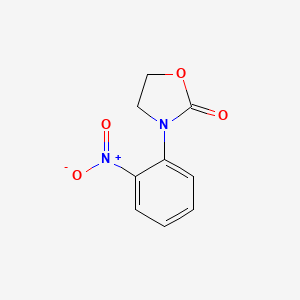
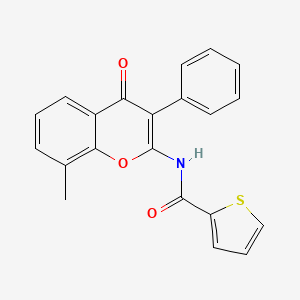
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2443188.png)
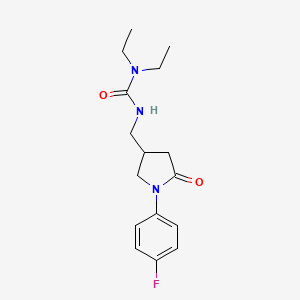
![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)
![4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2443192.png)

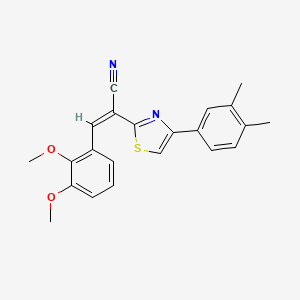
![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)
